1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone
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Overview
Description
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone typically involves multiple steps:
Formation of the 4-methoxybenzyl chloride: This can be achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Coupling reactions: The final step involves coupling the 4-methoxybenzyl chloride with the thiadiazole derivative and 4-ethoxyphenyl ethanone under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone can undergo various types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, dimethylformamide, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiadiazole ring and sulfanyl groups are key functional groups that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing compounds: These compounds share a similar ethanone structure but differ in their heterocyclic components.
Sildenafil-related compounds: These compounds also feature aromatic and heterocyclic structures but have different functional groups and biological activities.
Uniqueness
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is unique due to its combination of an ethoxyphenyl group, a methoxybenzyl sulfanyl group, and a thiadiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H20N2O3S3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H20N2O3S3/c1-3-25-17-10-6-15(7-11-17)18(23)13-27-20-22-21-19(28-20)26-12-14-4-8-16(24-2)9-5-14/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
VFNLMZZJTKEPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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